Tagorizine is a chemical compound classified as a pyrazine derivative, specifically noted for its potential applications in pharmacology. It has been mentioned in various patent applications, highlighting its relevance in therapeutic compositions and methods for treating various conditions, including those related to inflammation and pain relief . The compound is part of a broader category of pharmaceutical agents that exhibit diverse biological activities.
The synthesis of Tagorizine involves several methodologies that can be categorized into direct chemical reactions and modifications of existing compounds. Key methods include:
These synthesis methods are critical for obtaining pure forms of Tagorizine suitable for research and application in pharmaceuticals.
Tagorizine's molecular structure is characterized by its pyrazine ring, which is integral to its biological activity. The compound typically exhibits structural features that include:
The detailed analysis of its molecular structure often involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing insights into the compound's conformational dynamics and stability.
Tagorizine participates in various chemical reactions that are pivotal for its functionality:
These reactions are essential for understanding how Tagorizine can be utilized or modified for specific applications in drug development.
The mechanism of action of Tagorizine is primarily associated with its interaction with biological targets involved in inflammatory pathways. It is believed to modulate the synthesis of prostaglandins and other inflammatory mediators, thereby exerting anti-inflammatory effects . The precise biochemical pathways remain an area of active research but generally involve:
Tagorizine exhibits several notable physical and chemical properties:
These properties are vital for determining how Tagorizine can be formulated into effective drug delivery systems.
Tagorizine has potential applications across several scientific fields:
Tagorizine (development code AL-3264, INN 7332) emerged in the late 1980s as an investigational compound patented by Dainippon Pharmaceutical Co., Ltd. for allergic conditions. Early academic literature positioned it as a dual-mechanism agent, combining histamine receptor antagonism with leukotriene biosynthesis inhibition. Preclinical studies demonstrated its ability to block histamine H1-receptors in isolated guinea pig trachea (IC₅₀ ≈ 4.9 µM) while simultaneously suppressing antigen-induced histamine release from rat peritoneal mast cells and leukotriene production in human leukocytes [4]. This dual activity represented a significant departure from earlier monofunctional antihistamines, reflecting a therapeutic strategy aimed at intercepting multiple inflammatory pathways.
The compound’s efficacy was further established through in vivo models, including inhibition of arachidonic acid-induced ear edema in mice and antigen-induced leukotriene production in passively sensitized rats at 30–100 mg/kg oral doses [4]. Despite promising preclinical data, Tagorizine’s transition to clinical development remains sparsely documented in public literature, highlighting a gap between its mechanistic innovation and therapeutic application. Its structural signature—a pyridylacrylamidoalkylpiperazine backbone—later served as a template for designing multifunctional anti-inflammatory agents.
Table 1: Historical Milestones in Tagorizine Research
Year | Development Stage | Key Findings |
---|---|---|
1980s | Discovery & Patenting | Patented by Dainippon Pharmaceutical Co. as AL-3264; initial biological characterization |
Pre-1990 | Preclinical Validation | Demonstrated dual H1-receptor blockade and 5-lipoxygenase inhibition in vitro |
1990s | In Vivo Pharmacology | Showed efficacy in rodent models of inflammation and allergy |
Post-2000 | Limited Clinical Translation | Absence of published clinical trial data in major repositories |
Tagorizine’s systematic chemical name is (E)-N-[5-(4-{2-[bis(phenyl)methyl]piperazin-1-yl}pentyl)carbamoyl]-3-(2-methylpyridin-4-yl)prop-2-enamide, reflecting IUPAC conventions. Its structure integrates three pharmacophores:
The trans (E)-configuration across the acrylamide double bond (SMILES: CC1=CC=C(/C=C/C(=O)NCCCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C=N1
) is critical for target engagement, as geometric isomerism directly influences binding to 5-lipoxygenase’s catalytic site [2] [4]. Structurally, Tagorizine belongs to the arylvinylketone bioisostere class, where the α,β-unsaturated carbonyl system acts as an electrophilic trap for nucleophilic residues in enzymatic targets. This design mirrors patented therapeutic agents that modulate enzymatic processes through covalent-reversible interactions [2].
The "Tagorizine" nomenclature itself combines syllables suggesting tageting (Tago-) and antihistamine (-rizine), though its mechanism extends beyond histamine receptor antagonism. Such naming reflects historical biases in classifying compounds by primary indication rather than molecular functionality.
Table 2: Structural Features and Functional Implications
Structural Domain | Chemical Attributes | Therapeutic Role |
---|---|---|
2-Methylpyridinyl acrylamide | Conjugated enone system; E-configuration | 5-Lipoxygenase inhibition via electrophilic attack |
Pentyl carboxamide linker | 5-carbon alkyl chain; hydrogen-bond acceptor | Spatial separation of pharmacophores |
Bis(phenyl)methylpiperazine | Tertiary amines; hydrophobic aryl groups | H1-receptor antagonism |
Tagorizine’s original target identification (late 1980s) relied on reductionist biochemical assays, isolating its effects on individual enzymes (5-lipoxygenase) and receptors (H1). This approach exemplified the dominant affinity-based pull-down methodology, where molecules were conjugated to solid supports to capture interacting proteins—a technique later formalized in systematic reviews [1]. However, such methods risked overlooking off-target interactions and contextual cellular effects.
The 2010s witnessed a transformative shift with genetic perturbation technologies. CRISPRres—a CRISPR-Cas mutagenesis platform—enabled genome-wide scanning for drug resistance mutations in essential genes. This method identified drug targets by introducing non-homologous end-joining (NHEJ) repairs that generated functional in-frame mutations, thereby revealing resistance-conferring variants [3]. For example, applying CRISPRres to the anticancer agent KPT-9274 definitively identified NAMPT as its target, a feat unattainable through classical biochemistry alone [3].
Concurrently, label-free methods gained traction by detecting target engagement in native cellular environments without molecular tagging. Techniques like thermal proteome profiling and metabolomics could retrospectively analyze compounds like Tagorizine, potentially uncovering its full interactome beyond 5-lipoxygenase and H1 receptors [1]. These advances highlight a paradigm shift from target-centric to systems-centric identification, where phenotypic screening precedes mechanistic deconvolution.
Table 3: Evolution of Target Identification Strategies
Era | Dominant Methods | Tagorizine-Relevant Limitations | Modern Alternatives |
---|---|---|---|
1980s–2000s | Affinity pull-down assays | Low throughput; artificial binding conditions | Automated pulldown with mass spectrometry |
2000s–2010s | Yeast three-hybrid screening | Limited to binary interactions | Protein microarray profiling |
Post-2015 | CRISPRres mutagenesis | Covers essential genes; in-frame variants | Base editing screens for precise mutants |
Present | Label-free proteomics | Native-state target engagement | Thermal profiling; CETSA-MS |
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